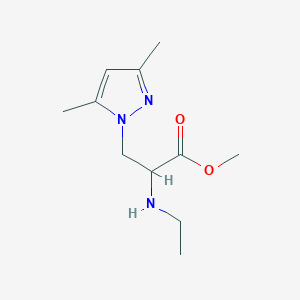

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate

Description

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate is a pyrazole-containing ester derivative characterized by a 3,5-dimethylpyrazole moiety linked to a propanoate backbone with an ethylamino substituent.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-12-10(11(15)16-4)7-14-9(3)6-8(2)13-14/h6,10,12H,5,7H2,1-4H3 |

InChI Key |

CDQDCMQYOHXXHB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C(=CC(=N1)C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Specific Synthetic Routes

Michael Addition of 3,5-Dimethyl-1H-pyrazole to Ethyl Propiolate

A regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles, including 3,5-dimethyl-1H-pyrazole derivatives, involves the Michael addition of 3,5-dimethyl-1H-pyrazole to ethyl propiolate under mild conditions in 1,2-dichloroethane (DCE) at elevated temperature (60 °C). This reaction yields predominantly the (E)-isomer of the vinylated product, which can be further functionalized to the desired methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate by subsequent amination steps.

- Typical procedure : 3,5-dimethyl-1H-pyrazole (0.25 mmol) is reacted with ethyl propiolate (0.3 mmol) in DCE (1 mL) at 60 °C for 8 hours. The reaction mixture is then worked up by aqueous extraction and purified by flash chromatography to afford the vinylated pyrazole intermediate in about 90% yield.

Amination of Vinylated Pyrazole Intermediate

The vinylated intermediate can be subjected to nucleophilic amination using ethylamine or ethylamino derivatives under controlled conditions to introduce the ethylamino substituent at the 2-position of the propanoate backbone. This step typically involves:

- Use of ethylamine in an appropriate solvent such as ethanol or methanol

- Mild heating to facilitate nucleophilic substitution/addition

- Acid or base catalysis to optimize reaction rates and yields

This step converts the vinyl group into the ethylamino-substituted propanoate ester, finalizing the synthesis of this compound.

Alternative Cycloaddition Routes

Another route involves the 1,3-dipolar cycloaddition of ethyl α-diazoacetate with alkynes or propargyl derivatives in the presence of catalysts like zinc triflate. This method efficiently forms pyrazole rings substituted at the 3- and 5-positions and can be adapted to introduce the ethylamino group through subsequent functional group transformations.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | 1,2-Dichloroethane (DCE), Ethanol | DCE preferred for Michael addition; ethanol for amination |

| Temperature | 60 °C (Michael addition), room temp to 60 °C (amination) | Elevated temperature improves yield and rate |

| Reaction Time | 8–12 hours | Monitored by TLC or HPLC |

| Catalysts | Zinc triflate (cycloaddition), Ag2CO3 (stereoselectivity) | Catalysts improve regio- and stereoselectivity |

| Purification | Flash column chromatography (petroleum ether/ethyl acetate) | Ensures high purity of final product |

Analytical Characterization

Characterization techniques confirm the structural integrity and purity of the compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR confirm the presence of ethylamino and pyrazole protons. Pyrazole protons typically resonate between δ 7.5–8.5 ppm, while ethylamino protons appear near δ 1.2–1.5 ppm.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with this compound.

- Infrared Spectroscopy (IR) : Identifies characteristic ester carbonyl (C=O) stretch and N-H bending vibrations.

- X-ray Crystallography : Where applicable, single-crystal X-ray diffraction elucidates bond angles and confirms substitution patterns on the pyrazole ring and propanoate backbone.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can occur at the ester group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamino group. Halogenating agents, such as thionyl chloride, can be used to introduce halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate has a wide range of applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : The compound can be used in the study of enzyme interactions and inhibition. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays.

-

Medicine: : Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

-

Industry: : Used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The ethylamino group can enhance the compound’s binding affinity through additional hydrogen bonding or electrostatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogous pyrazole derivatives reported in synthetic studies. Key structural and synthetic distinctions are outlined below.

Structural Features

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- The target compound lacks the fused heterocyclic systems (e.g., pyran or thiophene) seen in 11a and 7a, resulting in a simpler scaffold.

Functional and Commercial Considerations

- Reactivity: The ethylamino and ester groups in the target compound may confer nucleophilic or electrophilic reactivity distinct from the cyano-enriched 11a and 7a. For example, the ester group could participate in hydrolysis or transesterification, while the pyrazole’s NH site may enable coordination chemistry.

Biological Activity

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate (CAS Number: 56699-23-1) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's properties, synthesis, and biological effects based on diverse scientific literature.

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.193 g/mol

- Density : 1.149 g/cm³

- Boiling Point : 306.9 °C at 760 mmHg

- Flash Point : 139.4 °C

These properties indicate that the compound is a stable organic molecule with potential applications in various fields, including pharmaceuticals.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with ethylamine and subsequent esterification processes. Recent studies have shown that pyrazoles can efficiently react with conjugated carbonyl compounds under specific conditions, leading to various derivatives with distinct biological activities .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, the (E)- and (Z)-isomers of similar pyrazole compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The (Z)-isomer was reported to be particularly potent against E. coli and M. luteus, demonstrating a four-fold increase in activity compared to its (E)-counterpart .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that modifications at the pyrazole ring significantly influenced antimicrobial potency.

- Table 1 summarizes the antimicrobial activity of selected compounds:

Compound Activity against E. coli Activity against M. luteus Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Moderate High (Z)-isomer of related compound High Very High (E)-isomer of related compound Low Moderate - Cytotoxicity Studies :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Cellular Processes : The compound may disrupt cellular processes in cancer cells, leading to apoptosis.

Q & A

Q. What are the established synthesis routes for Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with methyl acrylate and hydrazine hydrate to form the pyrazole ring. Key steps include:

- Condensation : Reaction of methyl acrylate with hydrazine derivatives under reflux conditions in ethanol or methanol.

- Functionalization : Introduction of the ethylamino group via nucleophilic substitution or reductive amination.

Critical parameters include temperature control (60–80°C for optimal ring closure), solvent choice (polar aprotic solvents like DMF enhance reactivity), and pH adjustments to stabilize intermediates . Batch reactors are commonly used, but continuous flow systems may improve reproducibility at scale .

Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify the pyrazole ring (δ 6.1–6.3 ppm for aromatic protons) and ester/amino groups.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 211.26 (CHNO) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves 3D conformation, particularly for crystallized derivatives .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Highly soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.

- Stability : Stable at room temperature in inert atmospheres; degradation observed under prolonged UV exposure or acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be systematically resolved?

Discrepancies in biological activity (e.g., enzyme inhibition assays) often arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC vs. EC).

- Stereochemical Effects : Unresolved enantiomers may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate stereoisomers .

- Data Normalization : Cross-validate using internal controls (e.g., known inhibitors) and statistical tools like ANOVA to account for batch effects .

Q. What strategies optimize the compound’s enantiomeric purity for target-specific applications?

- Chiral Catalysts : Employ L-proline or BINOL-derived catalysts during amination steps to induce asymmetry.

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.

- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents to enrich enantiomeric excess (e.g., >95%) .

Q. How do computational models predict the compound’s interaction with biological targets, and what are their limitations?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonding with the pyrazole ring and steric fit of the ethylamino group.

- MD Simulations : GROMACS assesses conformational stability in aqueous environments, but accuracy depends on force-field parameterization (e.g., AMBER vs. CHARMM).

- Limitations : Predictions may fail to account for membrane permeability or off-target effects, necessitating empirical validation via SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.